2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one

Catalog No.
S8335536
CAS No.
M.F
C16H22N2O3S
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]non...

Product Name

2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one

IUPAC Name

2-phenyl-7-propylsulfonyl-2,7-diazaspiro[3.5]nonan-3-one

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C16H22N2O3S/c1-2-12-22(20,21)17-10-8-16(9-11-17)13-18(15(16)19)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3

InChI Key

XSNJAAGXKPXRIK-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)N1CCC2(CC1)CN(C2=O)C3=CC=CC=C3

Canonical SMILES

CCCS(=O)(=O)N1CCC2(CC1)CN(C2=O)C3=CC=CC=C3

2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound characterized by its spirocyclic structure, which consists of two interconnected ring systems featuring nitrogen atoms. The compound has a molecular formula of C16H20N2O3SC_{16}H_{20}N_2O_3S and is notable for its unique arrangement of functional groups, including a phenyl group and a propylsulfonyl moiety. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one includes various types of reactions:

  • Oxidation: This process may involve the introduction of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, typically utilizing reducing agents like lithium aluminum hydride.
  • Substitution: This reaction replaces one atom or group in the molecule with another, allowing for the introduction of diverse functional groups.

These reactions can lead to the formation of various derivatives, enhancing the compound's versatility for further chemical exploration.

Research indicates that 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one exhibits significant biological activity, particularly in relation to protein interactions. It acts as a ligand for specific proteins, influencing biochemical pathways such as the ubiquitin-proteasome system. This interaction can lead to targeted protein degradation, making it a candidate for therapeutic applications in diseases where protein misfolding or aggregation is prevalent.

The synthesis of 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one typically involves several steps:

  • Preparation of Intermediates: Initial reactions may include the formation of 2,7-diazaspiro[3.5]nonane derivatives.
  • Functionalization: The introduction of the phenyl and propylsulfonyl groups can be achieved through electrophilic aromatic substitution and sulfonation reactions.
  • Final Assembly: The final steps may involve cyclization and purification processes to yield the target compound.

These synthetic routes can be optimized for yield and purity depending on the desired application.

2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one has potential applications in various fields:

  • Medicinal Chemistry: Its ability to interact with biological targets makes it a candidate for drug development aimed at treating diseases related to protein dysfunction.
  • Chemical Research: The compound serves as a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Material Science: Its unique properties may be leveraged in developing specialty chemicals with specific functionalities.

Studies on 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one's interactions with biological targets are crucial for understanding its mechanism of action. Research has shown that it can modulate pathways associated with cellular signaling and protein turnover, which are vital in various physiological processes.

Several compounds share structural similarities with 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one, including:

Compound NameMolecular FormulaKey Features
2-Oxa-7-Azaspiro[3.5]nonaneC8H15N2OC_8H_{15}N_2OContains an oxygen atom in place of nitrogen
Diazabicyclo[4.3.0]nonaneC8H14N2C_8H_{14}N_2Different ring structure affecting reactivity
Tert-butyl 2,7-diazaspiro[3.5]nonaneC12H22N2C_{12}H_{22}N_2Similar spiro structure but with tert-butyl group

The uniqueness of 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one lies in its specific combination of functional groups and spirocyclic structure, which provides distinct chemical properties and potential applications not found in these other compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

322.13511374 g/mol

Monoisotopic Mass

322.13511374 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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